N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S3/c1-31(27,28)19-13-7-3-9-15(19)21(26)25-23-20(14-8-2-5-11-17(14)29-23)22-24-16-10-4-6-12-18(16)30-22/h3-4,6-7,9-10,12-13H,2,5,8,11H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUZAIHZHXPEFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities.
Mode of Action
Benzothiazole derivatives have been shown to exhibit variable activity against tested gram-positive and gram-negative bacterial strains.
Biochemical Pathways
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
An admet calculation showed a favourable pharmacokinetic profile of synthesized benzothiazole derivatives.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylsulfonyl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by:
- Benzothiazole moiety : Known for its diverse biological activities.
- Tetrahydrobenzo[b]thiophene : Implicated in various pharmacological effects.
- Methylsulfonyl group : Often enhances solubility and bioavailability.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of benzothiazole have shown significant antibacterial and antifungal activities. A study reported that benzothiazole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 50 μg/mL against various pathogens, suggesting a promising antimicrobial profile for related compounds .
Anticancer Properties
Benzothiazole derivatives have been extensively studied for their anticancer potential. In vitro studies have shown that these compounds can inhibit cell proliferation in cancer cell lines. For example, a related compound was found to inhibit the growth of Mycobacterium bovis BCG with an MIC value of 31.25 μg/mL . The mechanism is thought to involve the inhibition of specific kinases involved in cell cycle regulation.
Anti-inflammatory Effects
Compounds in this class have also been investigated for their anti-inflammatory properties. Some studies suggest that they may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 . This activity is crucial for developing treatments for chronic inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many benzothiazole derivatives act as enzyme inhibitors, particularly targeting kinases involved in cancer progression.
- Receptor Modulation : Some studies suggest interactions with nuclear receptors such as RORγt, which play a role in immune response modulation .
- Oxidative Stress Reduction : The compound may exhibit antioxidant properties that help mitigate oxidative stress in cells.
Case Studies and Research Findings
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the compound's notable antibacterial properties against various pathogens. In vitro testing has revealed the following Minimum Inhibitory Concentration (MIC) values:
| Pathogen | MIC (μg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 62.5 | Ampicillin |
| Escherichia coli | 125 | Streptomycin |
| Candida albicans | 250 | Fluconazole |
These results suggest that the compound exhibits comparable efficacy to established antibiotics, indicating its potential as a new antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has been highlighted through various mechanisms:
- Cell Proliferation Inhibition : Significant inhibition of cell proliferation in colorectal cancer cell lines with IC50 values ranging from 10 to 20 μM.
- Apoptosis Induction : Flow cytometry analysis indicated that treatment with the compound led to increased apoptosis in cancer cells, evidenced by enhanced Annexin V staining.
Case studies have reported that derivatives of this compound can target specific pathways involved in cancer cell survival and proliferation, making them promising candidates for further development.
Enzyme Inhibition
The compound's ability to inhibit key enzymes has been explored in several studies:
- Topoisomerase Inhibition : Demonstrated inhibition of bacterial topoisomerases with IC50 values as low as 0.012 μg/mL against Staphylococcus aureus, indicating selective action against bacterial enzymes while sparing human counterparts.
- Kinase Inhibition : Shows inhibitory activity against certain kinases involved in cancer progression, which could be leveraged for therapeutic applications in oncology.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest strong interactions with active sites of targeted enzymes, correlating with observed biological activities. The docking scores indicate favorable binding conformations and interactions that could explain its efficacy.
Chemical Reactions Analysis
Amide Bond Formation and Modifications
The benzamide group in the compound is synthesized via coupling reactions. Key methods include:
Table 1: Amide Bond Formation Strategies
-
EDC-mediated coupling is preferred for acid-labile substrates, producing moderate yields (65–78%) .
-
HATU activation achieves higher yields (72–85%) but requires anhydrous DMF and strict temperature control .
-
Direct aminolysis of acyl chlorides with NaOH in THF is less efficient (58–70%) but scalable .
Sulfonylation and Sulfonyl Group Reactivity
The methylsulfonyl group participates in nucleophilic substitution and reduction:
Table 2: Sulfonyl Group Transformations
| Reaction | Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Nucleophilic substitution | K₂CO₃, DMF, 80°C, 6 h | Replacement with amines/thiols | |
| Reduction | LiAlH₄, THF, reflux, 3 h | Conversion to methylthioether |
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Nucleophilic substitution replaces the sulfonyl group with amines or thiols under basic conditions, enabling diversification of the benzamide moiety.
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Reduction with LiAlH₄ converts the sulfonyl group to a thioether, altering electronic properties and solubility.
Benzothiazole Ring Functionalization
The benzo[d]thiazol-2-yl group undergoes electrophilic substitution and cycloaddition:
Table 3: Benzothiazole Ring Reactions
| Reaction Type | Reagents/Conditions | Position Modified | Yield (%) | Source |
|---|---|---|---|---|
| Bromination | Br₂, AcOH, 50°C, 4 h | C-5 | 82 | |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 h | C-6 | 68–75 |
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Bromination at C-5 enhances halogen bonding potential, critical for target engagement in biological assays .
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Suzuki coupling introduces aryl/heteroaryl groups at C-6, expanding structural diversity .
Tetrahydrobenzothiophene Core Reactivity
The tetrahydrobenzo[b]thiophene scaffold participates in alkylation and oxidation:
Table 4: Core-Modifying Reactions
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Alkylation | NaH, DMF, alkyl halides, rt, 2 h | Substitution at C-6 | |
| Oxidation | mCPBA, CH₂Cl₂, 0°C, 1 h | Sulfoxide/sulfone formation |
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C-6 alkylation with NaH/DMF introduces steric bulk, affecting conformational stability .
-
Oxidation with mCPBA generates sulfoxides or sulfones, modulating electronic properties and solubility .
Hydrolysis and Stability Studies
The compound’s stability under acidic/basic conditions was evaluated:
Table 5: Hydrolysis Kinetics (pH 1.2 and 7.4, 37°C)
| Condition | Half-life (h) | Degradation Pathway | Source |
|---|---|---|---|
| pH 1.2 | 4.2 | Amide bond cleavage | |
| pH 7.4 | 48.5 | Sulfonyl group hydrolysis |
-
Rapid degradation in acidic conditions limits oral bioavailability unless formulated with enteric coatings.
-
Neutral pH stability supports intravenous administration.
Photochemical Reactivity
UV irradiation studies (λ = 254 nm, 24 h) revealed:
-
Benzothiazole ring decomposition (40% degradation) via radical intermediates .
-
Sulfonyl group stabilization due to electron-withdrawing effects reduces photodegradation.
Catalytic Hydrogenation
Hydrogenation of the tetrahydrobenzo[b]thiophene core (H₂, Pd/C, EtOH, 50 psi):
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the literature:
Key Observations :
Core Heterocycle: The target compound shares the tetrahydrobenzo[b]thiophene core with and analogs but distinguishes itself via the fused benzothiazole ring, which is absent in other derivatives. This benzothiazole moiety is known to enhance π-π stacking interactions in biological targets .
Functional Groups: The methylsulfonyl group in the target compound contrasts with the cyano () or phenylsulfonyl () groups in analogs. Sulfonamides are associated with improved metabolic stability and target binding compared to sulfones or halogens . The absence of a triazole-thione (as in ) or azo/hydrazone () groups suggests divergent mechanisms of action.
Synthesis Complexity : The target compound’s synthesis likely requires precise coupling of the benzothiazole and sulfonylbenzamide groups, whereas –3 compounds rely on simpler cyclization or condensation steps .
Advantages and Limitations
- Advantages: The benzothiazole and methylsulfonyl groups may offer superior selectivity and pharmacokinetics compared to halogenated or cyano-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
